The compound is classified under sulfonamide derivatives and is specifically noted for its inhibitory effects on gastric acid secretion. It has been documented in various patents related to antiulcer agents and is associated with the therapeutic management of gastrointestinal disorders . The structural complexity arises from the incorporation of a brominated thiophene moiety, which contributes to its pharmacological properties.
The synthesis of 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
The molecular formula of 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is .
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its steric interactions and potential binding sites .
The compound can participate in various chemical reactions typical for sulfonamides and esters:
The mechanism of action for 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester primarily involves inhibition of gastric acid secretion:
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming structure and purity during synthesis .
The primary applications of 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester include:
The compound 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester represents a structurally sophisticated hybrid molecule integrating three pharmacophoric elements: a brominated thiophene sulfonamide, a methylenamino linker, and a N-Boc-protected pyrrolidine. Its systematic IUPAC name delineates the core heterocycles and substituents: the pyrrolidine ring is substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with an aminomethyl tether connected to a 5-bromothiophene-2-sulfonyl moiety. This architecture confers significant three-dimensional (3D) coverage due to the non-planar conformation of the pyrrolidine ring, a feature enhanced by pseudorotation that enables optimal spatial positioning of functional groups for target engagement [1]. The sp³-hybridized carbon atoms in pyrrolidine increase molecular complexity and stereochemical versatility—critical for selective interactions with enantioselective biological targets like enzymes or receptors [1]. Physicochemical descriptors highlight advantages over flat scaffolds: pyrrolidine contributes to a polar surface area (PSA) of ~16.5 Ų and reduced lipophilicity (LogP ~0.46), enhancing solubility and bioavailability [1] (Table 1).
Table 1: Key Physicochemical Properties of Pyrrolidine-Based Scaffolds [1]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
PSA (Ų) | 0 | 16.464 | 13.964 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
The 5-bromothiophene-2-sulfonamide unit is a privileged scaffold in drug design, leveraging thiophene’s aromatic electron-rich system for π-π stacking and hydrogen bonding. Bromine at the 5-position serves dual roles: it sterically blocks metabolic oxidation at this site and provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify molecular architecture [3] [5]. Sulfonamide groups (–SO₂NH–) are pivotal for targeting metalloenzymes and kinases, acting as hydrogen-bond acceptors/donors and coordinating zinc ions in active sites [7]. This motif is extensively utilized in CNS therapeutics due to its ability to cross the blood-brain barrier (BBB), attributed to moderate lipophilicity and molecular weight <500 Da [3]. For example, fused thiophene derivatives demonstrate potent activity against Alzheimer’s disease targets like cholinesterases and monoamine oxidases [3], while 2-aminothiophenes exhibit antiviral (e.g., RS-C-5966451) and anti-inflammatory (e.g., Tinoridine) effects [5]. The sulfonamide’s conformational rigidity also restricts rotational freedom, enhancing entropy-driven binding to biological targets [7].
Table 2: Therapeutic Applications of Bromothiophene Sulfonamide Derivatives
Biological Target | Therapeutic Area | Key Compound Examples | Reference |
---|---|---|---|
Cholinesterases | Alzheimer’s disease | Fused thiophene-based inhibitors | [3] |
Adenosine A1 receptor | Neuropathic pain | T-62, PD 81723 | [5] |
Viral polymerases | Antiviral therapy | RS-C-5966451 | [5] |
Carbonic anhydrases | Antiglaucoma/Diuretics | Brinzolamide derivatives | [7] |
The pyrrolidine-1-carboxylic acid tert-butyl ester (Boc-pyrrolidine) group is a cornerstone in synthetic organic and medicinal chemistry. Its primary function is as a temporary protecting group for secondary amines, shielding the basic nitrogen during multi-step syntheses—particularly under acidic conditions—while allowing deprotection with trifluoroacetic acid (TFA) [4] [10]. This moiety enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification intermediates via chromatography or crystallization [4]. In drug discovery, Boc-pyrrolidine derivatives serve as precursors to chiral building blocks for bioactive molecules. For instance, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones exhibit potent anticonvulsant and analgesic activities [10], while metalloprotease inhibitors incorporate Boc-pyrrolidine to coordinate catalytic zinc ions [7]. The tert-butyl group also modulates steric bulk, influencing the conformation of adjacent substituents and thereby fine-tuning binding affinity [1] [10]. Recent applications include hybrids like N-Boc-3-(thiophen-2-yl)pyrrolidines, where the Boc group is retained in final structures to optimize pharmacokinetic properties [10].
Table 3: Applications of Boc-Pyrrolidine Derivatives in Drug Discovery
Application | Role of Boc Group | Example Compound | Reference |
---|---|---|---|
Antiseizure agents | Solubility enhancer, chiral controller | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33) | [10] |
Metalloprotease inhibitors | Zinc-chelating scaffold modulator | Pyrrolidine-2-carboxylic acid hydrazides | [7] |
Antibacterial hybrids | Amine-protecting group for synthesis | 4-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]piperidine | [4] |
Compound Index
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0